molecular formula C16H16ClN3 B12610414 6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine CAS No. 647849-16-9

6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine

Cat. No.: B12610414
CAS No.: 647849-16-9
M. Wt: 285.77 g/mol
InChI Key: LWGNQLTWQCZSIE-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine typically involves the reaction of 3,6-dichloropyridazine with 1-(4-chlorophenyl)piperazine in ethanol under reflux conditions . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various therapeutic effects, such as anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

Properties

CAS No.

647849-16-9

Molecular Formula

C16H16ClN3

Molecular Weight

285.77 g/mol

IUPAC Name

6-(4-chlorophenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine

InChI

InChI=1S/C16H16ClN3/c1-9-15-11(3)20(14-7-5-13(17)6-8-14)12(4)16(15)10(2)19-18-9/h5-8H,1-4H3

InChI Key

LWGNQLTWQCZSIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=CC=C(C=C3)Cl)C)C)C

Origin of Product

United States

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